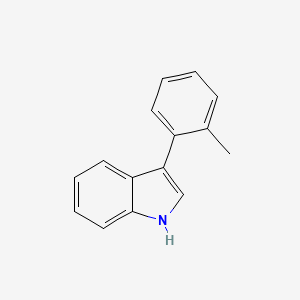
1H-Indole, 3-(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(o-Tolyl)-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of 3-(o-Tolyl)-1H-indole consists of an indole core with an ortho-tolyl group attached to the third position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Tolyl)-1H-indole can be achieved through several methods. One common approach involves the cyclization of o-toluidine with an appropriate indole precursor under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where o-tolyl halides are coupled with indole derivatives in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of 3-(o-Tolyl)-1H-indole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(o-Tolyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to dihydroindole or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or sulfonated indoles.
科学研究应用
Chemistry: 3-(o-Tolyl)-1H-indole is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, 3-(o-Tolyl)-1H-indole is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its indole core is a common motif in many biologically active compounds, making it a valuable scaffold for medicinal chemistry.
Industry: In the materials science industry, 3-(o-Tolyl)-1H-indole is used in the synthesis of organic semiconductors and other advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
作用机制
The mechanism of action of 3-(o-Tolyl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. The indole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
相似化合物的比较
2-(o-Tolyl)-1H-indole: Similar structure but with the o-tolyl group at the second position.
3-(p-Tolyl)-1H-indole: Similar structure but with the p-tolyl group at the third position.
3-(m-Tolyl)-1H-indole: Similar structure but with the m-tolyl group at the third position.
Uniqueness: 3-(o-Tolyl)-1H-indole is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho-substitution can lead to steric hindrance and electronic effects that differentiate it from its meta and para counterparts.
属性
CAS 编号 |
537684-23-4 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC 名称 |
3-(2-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H13N/c1-11-6-2-3-7-12(11)14-10-16-15-9-5-4-8-13(14)15/h2-10,16H,1H3 |
InChI 键 |
VKJNVBWJIPYPAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


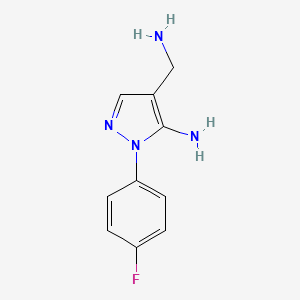
![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)


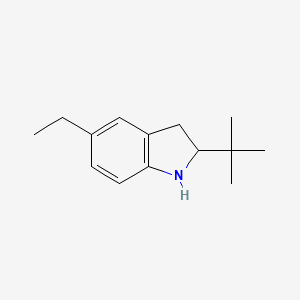
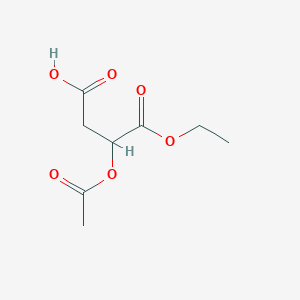



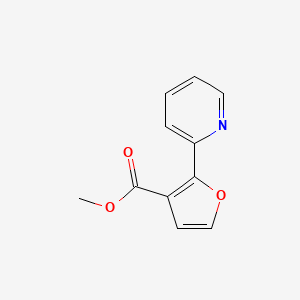
![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)



